molecular formula C9H9BrOS B8146702 1-Bromo-4-(cyclopropylsulfinyl)benzene

1-Bromo-4-(cyclopropylsulfinyl)benzene

Cat. No.: B8146702
M. Wt: 245.14 g/mol
InChI Key: DIUQZOZZNKNFHE-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclopropylsulfinyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The bromination of benzene is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) to yield bromobenzene . The cyclopropylsulfinyl group can be introduced through a sulfoxidation reaction involving cyclopropyl sulfide and an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) .

Industrial Production Methods: Industrial production of 1-Bromo-4-(cyclopropylsulfinyl)benzene follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(cyclopropylsulfinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: 4-(Cyclopropylsulfinyl)phenol or 4-(Cyclopropylsulfinyl)aniline.

    Oxidation: 1-Bromo-4-(cyclopropylsulfonyl)benzene.

    Reduction: 1-Bromo-4-(cyclopropylsulfanyl)benzene.

Comparison with Similar Compounds

1-Bromo-4-(cyclopropylsulfinyl)benzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-bromo-4-cyclopropylsulfinylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrOS/c10-7-1-3-8(4-2-7)12(11)9-5-6-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUQZOZZNKNFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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